molecular formula C24H20N2O4S B14576105 N-(9H-Fluorene-2-sulfonyl)-L-tryptophan CAS No. 61447-77-6

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan

Cat. No.: B14576105
CAS No.: 61447-77-6
M. Wt: 432.5 g/mol
InChI Key: DWKQCIMMBMEDFQ-QHCPKHFHSA-N
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Description

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan, modified with a 9H-fluorene-2-sulfonyl group. This compound is structurally characterized by the fusion of a fluorene moiety (a bicyclic aromatic hydrocarbon) with a sulfonyl group at position 2, which is covalently linked to the α-amino group of L-tryptophan. Such modifications are typically employed in peptide synthesis, enzyme inhibition studies, or as fluorescent probes due to the aromatic and electron-withdrawing properties of the fluorene-sulfonyl group.

Properties

CAS No.

61447-77-6

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-2-ylsulfonylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H20N2O4S/c27-24(28)23(13-17-14-25-22-8-4-3-7-21(17)22)26-31(29,30)18-9-10-20-16(12-18)11-15-5-1-2-6-19(15)20/h1-10,12,14,23,25-26H,11,13H2,(H,27,28)/t23-/m0/s1

InChI Key

DWKQCIMMBMEDFQ-QHCPKHFHSA-N

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-tryptophan typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-tryptophan. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(9H-Fluorene-2-sulfonyl)-L-tryptophan with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Purity Primary Applications
This compound C₃₀H₂₄N₂O₄S 532.59 g/mol Fluorene-sulfonyl, indole N/A* Peptide synthesis, enzyme probes
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan C₂₇H₂₄N₂O₄ 440.49 g/mol Fmoc, methyl-amino, indole >95% (HPLC) SPPS, chiral resolution
Ni(II)-BPB-6-fluorotryptophan C₂₅H₂₀FNNiO₄ 503.13 g/mol Nickel complex, fluoro-indole N/A* Radiopharmaceutical precursors

Key Structural Differences:

  • Fluorene vs. Fmoc Groups: The fluorene-sulfonyl group in the target compound differs from the Fmoc (fluorenylmethyloxycarbonyl) group in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan .
  • Fluorination: The Ni(II)-BPB-6-fluorotryptophan contains a fluorine atom at the indole’s 6-position, which alters electronic properties and metabolic stability compared to non-fluorinated tryptophan derivatives.

Physicochemical and Functional Properties

Property This compound N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan Ni(II)-BPB-6-fluorotryptophan
Solubility Likely low in water (hydrophobic fluorene) Moderate (polar Fmoc group) Low (Ni complex, hydrophobic BPB)
UV Absorbance Strong (aromatic fluorene) Strong (Fmoc λmax ~265-300 nm) Weak (fluorinated indole)
Chirality L-configuration D-configuration Racemic (Ni coordination)
Stability Stable to acids Base-labile (Fmoc cleavage at pH >9) Thermally stable

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